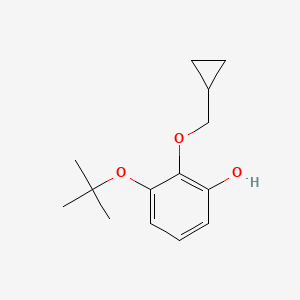
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropylmethoxy group, and a phenol moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves several steps. One common method includes the protection of phenol using tert-butyl groups. This can be achieved through the reaction of phenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or under catalyst-free conditions in water-related systems . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions involving cyclopropylmethyl halides.
Análisis De Reacciones Químicas
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenol moiety can form hydrogen bonds with proteins and enzymes, affecting their activity. The tert-butoxy and cyclopropylmethoxy groups can influence the compound’s solubility and reactivity, allowing it to interact with various biological pathways.
Comparación Con Compuestos Similares
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol can be compared with other similar compounds such as:
Phenylboronic acid: Used in organic synthesis and has a phenyl group with boronic acid functionality.
Pinacol boronic esters: Valuable building blocks in organic synthesis with boronic ester functionality.
The uniqueness of this compound lies in its combination of tert-butoxy and cyclopropylmethoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-12-6-4-5-11(15)13(12)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
Clave InChI |
AGTVMTJUHLUHFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1OCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















